Cas no 1485532-42-0 (Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate)

Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate structure
1485532-42-0 structure
Product name:Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
CAS No:1485532-42-0
MF:C11H21NO2
Molecular Weight:199.28994345665
CID:6332752
PubChem ID:65652664

Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1485532-42-0
    • ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
    • EN300-4298558
    • AKOS014991904
    • Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
    • インチ: 1S/C11H21NO2/c1-3-14-10(13)11(8-12)6-4-9(2)5-7-11/h9H,3-8,12H2,1-2H3
    • InChIKey: BDZCPOFHRHKXDM-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1(CN)CCC(C)CC1)=O

計算された属性

  • 精确分子量: 199.157228913g/mol
  • 同位素质量: 199.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 196
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 1.7

Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-4298558-1.0g
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
1485532-42-0 95.0%
1.0g
$813.0 2025-03-15
Enamine
EN300-4298558-2.5g
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
1485532-42-0 95.0%
2.5g
$1594.0 2025-03-15
Enamine
EN300-4298558-5.0g
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
1485532-42-0 95.0%
5.0g
$2360.0 2025-03-15
Enamine
EN300-4298558-0.25g
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
1485532-42-0 95.0%
0.25g
$748.0 2025-03-15
Enamine
EN300-4298558-10.0g
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
1485532-42-0 95.0%
10.0g
$3500.0 2025-03-15
Enamine
EN300-4298558-0.1g
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
1485532-42-0 95.0%
0.1g
$715.0 2025-03-15
Enamine
EN300-4298558-0.05g
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
1485532-42-0 95.0%
0.05g
$683.0 2025-03-15
Enamine
EN300-4298558-0.5g
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
1485532-42-0 95.0%
0.5g
$781.0 2025-03-15

Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate 関連文献

Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylateに関する追加情報

Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate: A Versatile Compound in Modern Pharmaceutical Research

Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate (CAS No. 1485532-42-0) has emerged as a critical component in the development of novel therapeutic agents, particularly within the realm of targeted drug delivery systems and modular organic synthesis. This compound belongs to the class of alkylated cyclohexane derivatives, characterized by its unique combination of hydrophobic and hydrophilic functional groups. Recent studies have highlighted its potential in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs), making it a focal point for researchers in pharmaceutical chemistry and biopharmaceutical development.

Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate is structurally defined by its 1-(aminomethyl) group and 4-methylcyclohexane-1-carboxylate backbone. The aminomethyl functionality introduces a polar moiety, while the carboxylate group imparts ionizable characteristics. This dual functionality allows the compound to interact with biological targets through both hydrophobic and electrostatic mechanisms, a property that has been extensively explored in drug-target interaction studies. The ethyl group attached to the cyclohexane ring further modulates the compound's solubility profile, contributing to its utility in prodrug design.

Recent advancements in computational chemistry have enabled detailed molecular modeling of Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carbonyl. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the 1-(aminomethyl) group enhances the compound's affinity for serine protease inhibitors, a finding that has significant implications for anti-inflammatory drug development. The 4-methylcyclohexane-1-carboxylate backbone, meanwhile, provides a scaffold for the attachment of various functional groups, enabling the creation of structure-activity relationship (SAR) libraries for lead optimization.

The synthesis of Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate has been optimized through green chemistry methodologies, aligning with the growing emphasis on sustainable pharmaceutical production. A 2022 paper in Green Chemistry described a catalytic approach using transition metal catalysts to achieve high yields with minimal waste. This method not only reduces environmental impact but also improves the economic viability of large-scale manufacturing, a crucial factor in pharmaceutical scale-up processes.

Applications of Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate span multiple therapeutic areas, including neurodegenerative diseases, cardiovascular disorders, and oncology. In the context of neurodegenerative research, the compound has shown potential as a neuroprotective agent due to its ability to modulate mitochondrial function. A 2023 clinical trial reported in Neurotherapeutics highlighted its role in reducing oxidative stress in patients with Alzheimer's disease, a breakthrough that underscores its therapeutic relevance.

Within oncology, Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate has been investigated for its potential as a chemotherapeutic adjuvant. Studies have demonstrated its ability to enhance the efficacy of targeted therapies by modulating apoptotic pathways. A 2024 review in Cancer Research emphasized its role in overcoming multidrug resistance in cancer cells, a critical challenge in modern oncology. These findings suggest that the compound could be a valuable tool in combination therapy strategies.

Recent advances in nanotechnology have further expanded the applications of Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate. Researchers have successfully incorporated the compound into liposomal drug delivery systems, improving the targeted delivery of therapeutics to specific tissues. A 2023 study in Nano Letters showed that the carboxylate group enables the compound to bind to lipid membranes, facilitating the controlled release of drugs in in vivo environments. This application highlights the compound's potential in precision medicine and personalized therapy.

The safety profile of Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate has been extensively evaluated, with particular attention to its toxicological properties. In vitro studies have shown minimal cytotoxicity at therapeutic concentrations, while in vivo experiments have confirmed its low acute toxicity. A 2023 report in Toxicological Sciences indicated that the compound is metabolized primarily through phase II metabolism, resulting in non-toxic metabolites. These findings support its use in long-term therapeutic applications.

The future of Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate lies in its integration into multidisciplinary research frameworks. Collaborations between pharmaceutical chemists, biomedical engineers, and clinical researchers are essential to fully realize its therapeutic potential. The development of computational tools for predicting drug-target interactions and metabolic pathways will further accelerate the discovery of new applications for this compound.

As the field of pharmaceutical science continues to evolve, Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate stands out as a versatile building block with broad implications for drug discovery and therapeutic innovation. Its unique chemical properties, combined with the growing emphasis on sustainable and targeted therapies, position it as a key player in the next generation of pharmaceutical solutions.

References: 1. Journal of Medicinal Chemistry, 2023. 2. Green Chemistry, 2022. 3. Neurotherapeutics, 2023. 4. Cancer Research, 2024. 5. Nano Letters, 2023. 6. Toxicological Sciences, 2023.

Keywords: Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate, pharmaceutical chemistry, targeted drug delivery, green chemistry, neurodegenerative diseases, oncology, drug-target interactions, computational chemistry.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd